![molecular formula C5H8BrNO2 B2553560 4-Bromo-2-ethyl-1,2-oxazolidin-3-one CAS No. 127245-35-6](/img/structure/B2553560.png)
4-Bromo-2-ethyl-1,2-oxazolidin-3-one
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Overview
Description
“4-Bromo-2-ethyl-1,2-oxazolidin-3-one” is a chemical compound with the CAS Number: 127245-35-6 . It has a molecular weight of 194.03 . The IUPAC name for this compound is 4-bromo-2-ethyl-3-isoxazolidinone .
Molecular Structure Analysis
The InChI code for “4-Bromo-2-ethyl-1,2-oxazolidin-3-one” is 1S/C5H8BrNO2/c1-2-7-5(8)4(6)3-9-7/h4H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Multicomponent Synthesis of Functionalized Oxazolidines
The oxazolidine ring is a crucial structural motif found in many biologically active compounds. Recent advances involve multicomponent reactions using 1,2-amino alcohols as starting materials . Researchers have explored three main synthetic strategies:
a. Metal-Free Domino Annulation/Mannich Reactions: In 2015, Feng et al. reported a groundbreaking method for the synthesis of N-propargyloxazolidines. This involved a metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids. The reaction proceeds under mild conditions, yielding the target products in good to excellent yields .
b. Transition Metal-Catalyzed Cascade Reactions: Researchers have also investigated transition metal-catalyzed cascade reactions to access oxazolidine derivatives. These reactions provide efficient routes to mono- and polycyclic oxazolidines, spirooxazolidines, and oxazolidinones .
c. Extended One-Pot Asymmetric Azaelectrocyclization: Katsumura et al. developed an innovative protocol for synthesizing oxazolidines through asymmetric one-pot 6π-azaelectrocyclization. This method involves alkenylvinylstannane, ethyl (Z)-2-iodo-4-oxobutenoate, and (–)-7-isopropyl-cis-aminoindanol in the presence of a Pd(0) catalyst .
Regioselective Synthesis of 4-Bromo-3-formyl-oxazolidines
4-Bromo-2-ethyl-1,2-oxazolidin-3-one can serve as a precursor for the synthesis of 4-bromo-3-formyl-oxazolidines. These compounds find applications in organic synthesis and material science .
Imidazole Synthesis
Imidazoles are essential heterocyclic structures in functional molecules. Although not directly related to oxazolidines, the regiocontrolled synthesis of substituted imidazoles is an area of strategic importance. Researchers may explore similar synthetic strategies for both compound classes .
Farm Products Processing
While not extensively studied, 4-bromo-2-ethyl-1,2-oxazolidin-3-one could potentially find applications in the processing of farm products. Further research is needed to explore this avenue .
Biological Activity and Medicinal Chemistry
Although specific studies are lacking, oxazolidines often exhibit interesting biological properties. Researchers could explore the potential antimicrobial, antiviral, or antitumor activities of 4-bromo-2-ethyl-1,2-oxazolidin-3-one.
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-ethyl-1,2-oxazolidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c1-2-7-5(8)4(6)3-9-7/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERFWHCYVIYHFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(CO1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethyl-1,2-oxazolidin-3-one |
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